Vascular Endothelial Growth Factor (VEGF) Pathway

Vascular endothelial growth factor (VEGF) is the most prominent among the angiogenic cytokines and is believed to play a central role in the process of neovascularization, both in cancer as well as other inflammatory diseases. The VEGF pathway has emerged as an important target for cancer therapy, with VEGF signaling pathway (VSP) inhibitors having been approved for several different malignancies.

VEGF Historical Timeline Discovery

A variety of physiological and pathological processes are associated with up-regulation of components of the VEGF/VEGFR-system, including embryogenesis, the female reproductive cycle, pregnancy, wound healing, tumor growth, diabetic retinopathy and ischemic diseases. VEGF is the founding member of a family of homodimeric glycoproteins that are structurally related to the platelet-derived growth factors (PDGF). This VEGF family of proteins binds selectively with different affinities to at least five distinct receptors (VEGFRs). The angiogenic effects of the VEGF family are thought to be primarily mediated through the interaction of VEGF with VEGFR-2.

VEGF Signaling Pathway

There is now much evidence that VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells and it is considered to be a crucial signal transducer in both physiologic and pathologic angiogenesis. The binding of VEGF to VEGFR-2 leads to a cascade of different signaling pathways, resulting in the up-regulation of genes involved in mediating the proliferation and migration of endothelial cells and promoting their survival and vascular permeability. For example, the binding of VEGF to VEGFR-2 leads to dimerization of the receptor, followed by intracellular activation of the PLCgamma; PKC-Raf kinase-MEK-mitogen-activated protein kinase (MAPK) pathway and subsequent initiation of DNA synthesis and cell growth, whereas activation of the phosphatidylinositol 3' -kinase (PI3K)-Akt pathway leads to increased endothelial-cell survival. Activation of PI3K, FAK, and p38 MAPK is implicated in cell migration signaling.

VEGF Tumor Angiogenesis

The over-expression of VEGF is contributive to many diseases, such as solid tumors, breast cancer, GBM, melanoma, and hypoxic diseases. When solid tumors grow beyond a limited size, if their blood supply is insufficient, they cannot continue to grow. And then, the tumors express VEGF to promote new blood vessels formation, which facilitates self-growth and metastasis.

List of compounds related to the VEGF pathway

Name CAS No. URL
Abicipar pegol 1327278-94-3
Aflibercept 862111-32-8
AG-13958 319460-94-1
Axitinib 319460-85-0
Amyloid β-Peptide (1-42) human 107761-42-2
Amyloid β-Peptide (1-40) human 131438-79-4
Bevacizumab 216974-75-3
Bevasiranib sodium 849758-52-7
Brivanib 649735-46-6
Brivanib alaninate 649735-63-7
Cabozantinib 849217-68-1
Cabozantinib s-malate 1140909-48-3
Cediranib 288383-20-0
Cediranib maleate 857036-77-2
Dasatinib 302962-49-8
Dasatinib Monohydrate 863127-77-9
Dilmapimod 444606-18-2
Dilmapimod tosylate 937169-00-1
Doramapimod 285983-48-4
E-7090 1622204-21-0
Fibroblast Growth Factor 62031-54-3
Foretinib 849217-64-7
FP-1039 1631072-93-9
Golvatinib 928037-13-2
Golvatinib tartrate 1007601-96-8
GSK-1071306 1252927-47-1
GSK-1268997 1414375-50-0
JNJ-26483327 807640-87-5
KDR/Flk-1 Kinase Inhibitor IV 216661-57-3
KRN-633 286370-15-8
LB-100 1632032-53-1
Lenvatinib 417716-92-8
Lenvatinib mesylate 857890-39-2
Linifanib 796967-16-3
Losmapimod 585543-15-3
Midostaurin 120685-11-2
Motesanib diphosphate 857876-30-3
Nintedanib 656247-17-5
Nintedanib esylate 656247-18-6
Pamapimod 449811-01-2
Pazopanib 444731-52-6
Pegaptanib sodium 222716-86-1
Pegdinetanib 906450-24-6
Pimasertib 1236699-92-5
Pimasertib hydrochloride 1236361-78-6
Ramucirumab 947687-13-0
Ranibizumab 347396-82-1
Regorafenib 755037-03-7
Regorafenib hydrate 1019206-88-2
Rivoceranib 811803-05-1
Rivoceranib mesylate 1218779-75-9
S-49076 1265965-22-7
Saracatinib 379231-04-6
Saracatinib difumarate 893428-72-3
Semaxanib 194413-58-6
Sorafenib 284461-73-0
Sorafenib tosylate 475207-59-1
Sunitinib 557795-19-4
Sunitinib malate 341031-54-7
Talmapimod 309913-83-5
Telbermin 205887-54-3
Tivozanib 475108-18-0
Tivozanib hydrochloride 682745-41-1
Toceranib 356068-94-5
Toceranib phosphate 874819-74-6
Vandetanib 443913-73-3
Vatalanib 212141-54-3
VEGF Receptor 2 Kinase Inhibitor II 288144-20-7


  • Apte, Rajendra S., Daniel S. Chen, and Napoleone Ferrara. "VEGF in signaling and disease: beyond discovery and development." Cell 176.6 (2019): 1248-1264.
  • Hicklin, Daniel J., and Lee M. Ellis. "Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis." Journal of clinical oncology 23.5 (2005): 1011-1027.
  • Kieran, Mark W., Raghu Kalluri, and Yoon-Jae Cho. "The VEGF pathway in cancer and disease: responses, resistance, and the path forward." Cold Spring Harbor perspectives in medicine 2.12 (2012): a006593.
  • Itatani, Yoshiro, et al. "Resistance to anti-angiogenic therapy in cancer—alterations to anti-VEGF pathway." International journal of molecular sciences 19.4 (2018): 1232.

Quick Inquiry

   refresh captcha